Welcome to the BenchChem Online Store!
molecular formula C10H12ClNO2 B1296652 Ethyl N-(4-chlorophenyl)glycinate CAS No. 2521-89-3

Ethyl N-(4-chlorophenyl)glycinate

Cat. No. B1296652
M. Wt: 213.66 g/mol
InChI Key: ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912227B1

Procedure details

A mixture of 4-chloroaniline (12.8 g, 100.3 mmol), ethyl bromoacetate (12.2 mL, 110.4 mmol). and potassium carbonate (13.9 g, 100.3 mmol) in acetonitrile (330 mL) was heated overnight at 80° C. The resulting mixture was cooled to room temperature and filtered. The filtrate was concentrated and triturated DCM and the resulting solid was filtered to yield ethyl 2-((4-chlorophenyl)amino)acetate.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
12.2 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
triturated DCM
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.